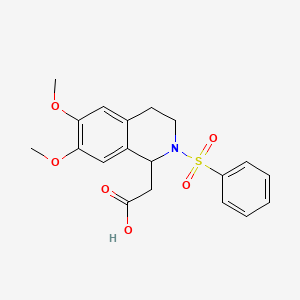
2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a useful research compound. Its molecular formula is C19H21NO6S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs , which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can interact with various targets to exert their biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It is known that furan derivatives, which are structurally similar to this compound, can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities, suggesting that this compound could have multiple molecular and cellular effects .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of similar compounds .
生物活性
2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a tetrahydroisoquinoline scaffold with methoxy and phenylsulfonyl substitutions. The structural formula can be represented as follows:
This structure contributes to its unique pharmacological properties, enabling interactions with various biological targets.
The primary mechanism of action for this compound involves modulation of P-glycoprotein (P-gp), a critical protein implicated in multidrug resistance (MDR) in cancer cells. Studies have shown that this compound can enhance the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Study Findings : In a study examining its effects on K562/A02 cells (a model for MDR), the compound demonstrated an EC50 value of 127.5 ± 9.1 nM, indicating high potency in reversing doxorubicin resistance. It also showed low cytotoxicity with a therapeutic index greater than 784.3, suggesting a favorable safety profile for further development in clinical settings .
Modulation of Drug Resistance
The compound effectively enhances the efficacy of other antitumor agents such as paclitaxel and vinblastine by:
- Increasing Drug Accumulation : It promotes the accumulation of doxorubicin in resistant cells.
- Blocking Efflux Mechanisms : The compound inhibits the efflux function of P-gp, thereby preventing the removal of chemotherapeutic agents from cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Moderate inhibition of P-gp |
| 2-(Phenylsulfonyl)-N-methylbenzamide | Structure | Lower potency against MDR |
These comparisons highlight the enhanced biological activity attributed to the specific substitutions present in this compound.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study A : In a cohort study involving patients with refractory tumors, administration of this compound alongside standard chemotherapy resulted in improved response rates compared to chemotherapy alone.
- Case Study B : A clinical trial assessing its safety and efficacy demonstrated significant tumor reduction in subjects previously resistant to treatment.
特性
IUPAC Name |
2-[2-(benzenesulfonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-25-17-10-13-8-9-20(27(23,24)14-6-4-3-5-7-14)16(12-19(21)22)15(13)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBHNYGFKVRKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













